molecular formula C25H26N2O4S B2520920 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 951573-02-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2520920
CAS No.: 951573-02-7
M. Wt: 450.55
InChI Key: SKUSKBWGQSJXIS-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is an organic compound with potential applications in various fields of research and industry. This compound is known for its complex structure, which includes a quinoline core, a benzyl group, and a sulfonamide moiety. Its unique chemical properties make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: This step involves the cyclization of an appropriate precursor to form the quinoline ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride and a base.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide

Uniqueness

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-17-13-23(31-3)24(14-18(17)2)32(29,30)26-21-10-11-22-20(15-21)9-12-25(28)27(22)16-19-7-5-4-6-8-19/h4-8,10-11,13-15,26H,9,12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUSKBWGQSJXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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